molecular formula C15H16N2O2 B1314047 Ethyl 3-amino-4-anilinobenzoate CAS No. 68765-57-1

Ethyl 3-amino-4-anilinobenzoate

Cat. No.: B1314047
CAS No.: 68765-57-1
M. Wt: 256.3 g/mol
InChI Key: CMXUAKNOWBZBKA-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4-anilinobenzoate is an organic compound with the molecular formula C15H16N2O2. It is a derivative of benzoic acid and is characterized by the presence of an amino group and an aniline group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-amino-4-anilinobenzoate can be synthesized through several methods. One common method involves the reduction of nitroaniline derivatives. For instance, the reduction of 3-nitro-4-anilinobenzoic acid ethyl ester using iron powder and ammonium chloride in ethanol under reflux conditions for six hours yields this compound . The reaction mixture is then cooled, filtered, and extracted to obtain the desired product.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve similar reduction reactions but on a larger scale. The use of continuous-flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-4-anilinobenzoate undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as iron powder and ammonium chloride are used.

    Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly employed.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

Ethyl 3-amino-4-anilinobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-4-anilinobenzoate involves its interaction with specific molecular targets. The amino and aniline groups can form hydrogen bonds and interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 3-amino-4-anilinobenzoate can be compared with other similar compounds, such as:

    Ethyl 4-amino-3-anilinobenzoate: Similar structure but different position of amino and aniline groups.

    Ethyl 3-amino-4-methoxybenzoate: Contains a methoxy group instead of an aniline group.

    Ethyl 3-nitro-4-anilinobenzoate: Contains a nitro group instead of an amino group.

Properties

IUPAC Name

ethyl 3-amino-4-anilinobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-2-19-15(18)11-8-9-14(13(16)10-11)17-12-6-4-3-5-7-12/h3-10,17H,2,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMXUAKNOWBZBKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)NC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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